molecular formula C21H18F3NO3 B11611395 7-hydroxy-3-phenyl-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one

7-hydroxy-3-phenyl-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B11611395
M. Wt: 389.4 g/mol
InChI Key: JZDIJVJTSVUKFO-UHFFFAOYSA-N
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Description

7-HYDROXY-3-PHENYL-8-[(PYRROLIDIN-1-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE is a complex organic compound that features a chromenone core structure This compound is notable for its diverse functional groups, including a hydroxy group, a phenyl group, a pyrrolidinylmethyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-HYDROXY-3-PHENYL-8-[(PYRROLIDIN-1-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between a phenol derivative and an appropriate aldehyde under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Attachment of the Pyrrolidinylmethyl Group: The pyrrolidinylmethyl group can be attached through a nucleophilic substitution reaction using pyrrolidine and a suitable alkylating agent.

    Hydroxylation: The hydroxy group can be introduced through selective hydroxylation of the chromenone core using an oxidizing agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-HYDROXY-3-PHENYL-8-[(PYRROLIDIN-1-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the chromenone core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Nitric acid (for nitration), halogens (for halogenation)

Major Products Formed

    Oxidation: Formation of a carbonyl derivative

    Reduction: Formation of a hydroxyl derivative

    Substitution: Formation of nitro or halogenated derivatives

Scientific Research Applications

7-HYDROXY-3-PHENYL-8-[(PYRROLIDIN-1-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 7-HYDROXY-3-PHENYL-8-[(PYRROLIDIN-1-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE involves its interaction with specific molecular targets and pathways. The compound’s various functional groups allow it to bind to and modulate the activity of enzymes, receptors, and other proteins. For example, the hydroxy group can form hydrogen bonds with target proteins, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • 7-HYDROXY-3-PHENYL-8-[(MORPHOLIN-1-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE
  • 7-HYDROXY-3-PHENYL-8-[(PIPERIDIN-1-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE

Uniqueness

Compared to similar compounds, 7-HYDROXY-3-PHENYL-8-[(PYRROLIDIN-1-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE is unique due to the presence of the pyrrolidinylmethyl group, which can influence its biological activity and chemical reactivity. The trifluoromethyl group also enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H18F3NO3

Molecular Weight

389.4 g/mol

IUPAC Name

7-hydroxy-3-phenyl-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)chromen-4-one

InChI

InChI=1S/C21H18F3NO3/c22-21(23,24)20-17(13-6-2-1-3-7-13)18(27)14-8-9-16(26)15(19(14)28-20)12-25-10-4-5-11-25/h1-3,6-9,26H,4-5,10-12H2

InChI Key

JZDIJVJTSVUKFO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=CC=C4)C(F)(F)F)O

Origin of Product

United States

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